molecular formula C14H8BrCl2NO2 B5541775 2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime

2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime

Cat. No.: B5541775
M. Wt: 373.0 g/mol
InChI Key: YZAZAWFHFKPYJS-QGMBQPNBSA-N
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Description

2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime, also known as DBBO, is a chemical compound that has been extensively studied due to its potential applications in scientific research. DBBO is a derivative of benzaldehyde oxime and has a molecular weight of 357.07 g/mol. This compound is widely used in various research fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Oxime Synthesis and Its Reactivity

The study on oximation processes, such as the work by M. Sax et al. (1971), highlights the synthesis of oximes from 2-phenylisatogen and their subsequent reactivity, providing a foundational understanding of oxime chemistry. The crystal structure analysis of oximation products reveals insights into the molecular structure and potential reactivity pathways, laying the groundwork for exploring the applications of specific oximes like 2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime in scientific research (Sax, Pletcher, Scholtz, Gerkin, & Pinkus, 1971).

Oxime Antioxidant Properties

Research into the antioxidant properties of oximes, as demonstrated by G. Puntel et al. (2009), reveals the potential of these compounds to scavenge reactive species. This suggests avenues for the investigation of this compound in contexts where antioxidant activity could be beneficial, emphasizing the broad applicability of oximes beyond their traditional use cases (Puntel, de Carvalho, Gubert, Palma, Dalla Corte, Ávila, Pereira, Carratu, Bresolin, da Rocha, & Soares, 2009).

Applications in Coordination Chemistry

The exploration of oxime interactions in coordination compounds, as shown in the study by Korey P. Carter et al. (2018), offers insights into the non-covalent assembly and structural diversity achievable with oxime ligands. This research provides a conceptual framework for investigating this compound in the development of coordination polymers and metal-organic frameworks, highlighting the potential for creating materials with novel properties (Carter, Kalaj, Kerridge, & Cahill, 2018).

Safety and Hazards

2,4-Dichlorobenzaldehyde is classified as a skin corrosive and eye irritant. It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

Future Directions

As a versatile building block in organic synthesis, 2,4-dichlorobenzaldehyde has potential applications in the development of new pharmaceuticals and other chemical products . Its derivatives, such as the Schiff base ligands mentioned earlier, could be explored for their antimicrobial properties .

Properties

IUPAC Name

[(E)-(2,4-dichlorophenyl)methylideneamino] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl2NO2/c15-11-3-1-2-9(6-11)14(19)20-18-8-10-4-5-12(16)7-13(10)17/h1-8H/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAZAWFHFKPYJS-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)ON=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)O/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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